tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate
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Overview
Description
Tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate is a complex organic compound that features a boronic ester group. This compound is significant in various fields of scientific research due to its unique chemical structure and reactivity. It is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This is achieved through a substitution reaction where a halogenated precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The resulting boronic ester is then coupled with a fluoro-substituted benzyl carbamate under similar conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Coupling Reactions: The boronic ester group makes it a suitable candidate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate exerts its effects is primarily through its reactivity as a boronic ester. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in its reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
Tert-Butyl (2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)(methyl)carbamate is unique due to its specific substitution pattern and the presence of both a boronic ester and a fluoro-substituted benzyl carbamate group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C19H29BFNO4 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
tert-butyl N-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C19H29BFNO4/c1-17(2,3)24-16(23)22(8)12-13-14(10-9-11-15(13)21)20-25-18(4,5)19(6,7)26-20/h9-11H,12H2,1-8H3 |
InChI Key |
HOWZKDZRSMXJQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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